molecular formula C21H23N3O3S2 B3012318 N-(benzo[d]thiazol-6-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide CAS No. 922920-15-8

N-(benzo[d]thiazol-6-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B3012318
CAS No.: 922920-15-8
M. Wt: 429.55
InChI Key: XFMXOTQABFBTBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d]thiazol-6-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a benzothiazole-derived compound featuring a sulfonyl-linked 3,5-dimethylpiperidine moiety and a benzamide backbone. The compound’s design aligns with trends in kinase inhibitor development, where sulfonyl groups enhance binding affinity and solubility .

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-14-9-15(2)12-24(11-14)29(26,27)18-6-3-16(4-7-18)21(25)23-17-5-8-19-20(10-17)28-13-22-19/h3-8,10,13-15H,9,11-12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMXOTQABFBTBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)N=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-6-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core is synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Amidation: The final step involves the coupling of the sulfonylated benzothiazole with 3,5-dimethylpiperidine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-6-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Synthesis Pathways

Recent literature highlights various synthetic routes to develop benzothiazole derivatives. For instance, the Knoevenagel condensation reaction has been utilized to synthesize similar compounds, indicating that N-(benzo[d]thiazol-6-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide may be synthesized through analogous methods .

Antimicrobial Properties

Benzothiazole derivatives are known for their antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant activity against various pathogens, including both Gram-positive and Gram-negative bacteria. For example, research on related benzothiazole compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli . While specific data on this compound's antimicrobial efficacy is limited, its structural similarity suggests potential activity.

Anticancer Potential

Benzothiazole derivatives have been explored for their anticancer properties. A study highlighted that certain benzothiazole-based compounds showed promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . Although direct studies on this compound are scarce, its structural characteristics may confer similar anticancer effects.

Neurological Disorders

Recent research has identified benzothiazole derivatives as potential ligands for histamine H3 receptors, which are implicated in neurodegenerative diseases such as Alzheimer’s disease . Compounds exhibiting high affinity for these receptors can serve as leads for developing multi-target drugs aimed at treating such conditions.

Anti-Tubercular Activity

The compound's structural framework aligns with those of known anti-tubercular agents. Investigations into related benzothiazole compounds have revealed their effectiveness against Mycobacterium tuberculosis, suggesting that this compound could be evaluated for similar applications .

Case Studies and Research Findings

Study ReferenceFocusFindings
Synthesis of Benzothiazole DerivativesDemonstrated effective synthesis methods applicable to related compounds.
Neurological LigandsIdentified potential for multi-targeted drug development against neurodegenerative diseases.
Antimicrobial ActivityShowed promising results in inhibiting pathogens relevant to public health concerns.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-6-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with multiple biological targets. It acts as a ligand for histamine H3 receptors, acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). By binding to these targets, the compound can modulate neurotransmitter levels and enzyme activities, potentially offering therapeutic benefits for neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The 2012 Molecules study describes four benzothiazole-amide analogs (7q, 7r, 7s, 7t) with distinct substituents, enabling a comparative analysis of structural and physicochemical properties . Below, we evaluate these compounds against the target molecule.

Structural Features
Compound Core Structure Key Substituents
Target compound Benzothiazole + benzamide 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)
7q Benzothiazole + 2-methoxybenzamide 2-(2-chloropyridin-4-ylamino)-2-oxoethylthio
7r Benzothiazole + 2-methoxybenzamide 2-(2-chloro-4-methylpyridin-3-ylamino)-2-oxoethylthio
7s Benzothiazole + 2-methoxybenzamide 2-oxo-2-(pyrimidin-2-ylamino)ethylthio
7t Benzothiazole + 2-methoxybenzamide 2-oxo-2-(thiazol-2-ylamino)ethylthio

Key Observations :

  • The target compound incorporates a piperidine-sulfonyl group , which may enhance membrane permeability compared to the pyridinyl/thiazolyl-thioacetamide substituents in 7q–7t.
  • All analogs share a benzothiazole core but differ in linker regions (e.g., thioether vs. sulfonyl) and heterocyclic substituents, impacting electronic and steric profiles .
Physicochemical Properties
Compound Yield (%) Purity (%) Melting Point (°C)
7q 70 90.0 177.9–180.8
7r 77 90.0 166.5–168.1
7s 70 90.0 169.2–171.8
7t 68 92.0 237.7–239.1
Target Not reported Not reported Not reported

Analysis :

  • Melting Points: 7t exhibits the highest melting point (237.7–239.1°C), likely due to the rigid thiazole ring promoting crystallinity.
  • Synthetic Efficiency: Yields for 7q–7t range from 68–77%, suggesting moderate synthetic accessibility.

Biological Activity

N-(benzo[d]thiazol-6-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide, identified by its CAS number 922920-15-8, is a compound that has attracted significant attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzothiazole core linked to a sulfonyl group and a piperidine moiety , which contributes to its unique pharmacological profile. The molecular weight of the compound is approximately 429.6 g/mol .

This compound acts on multiple biological targets:

  • Histamine H3 Receptors : Modulates neurotransmitter release, potentially influencing cognitive functions.
  • Acetylcholinesterase (AChE) : Inhibits AChE activity, which may enhance cholinergic signaling in the brain, relevant for conditions like Alzheimer's disease.
  • Butyrylcholinesterase (BuChE) : Similar to AChE, it plays a role in cholinergic transmission.
  • Monoamine Oxidase B (MAO-B) : Inhibition may lead to increased levels of monoamines, supporting neuroprotective effects .

Antidepressant Effects

Research indicates that benzothiazole derivatives exhibit antidepressant-like properties. In animal models, compounds similar to this compound have shown efficacy in reducing immobility time in forced swimming tests (FST), suggesting potential antidepressant activity .

Anticancer Potential

Benzothiazole derivatives have been noted for their anticancer properties. For instance, studies have demonstrated that certain benzothiazole-based compounds inhibit the activity of heat shock protein 90 (Hsp90), which is crucial for cancer cell survival and proliferation . The antiproliferative effects were evaluated in various cancer cell lines, including MCF-7 breast cancer cells.

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionBiological Activity
RiluzoleGlutamate modulationALS treatment
PramipexoleDopamine agonistParkinson’s disease
This compoundMulti-target ligandNeurodegenerative diseases

Case Studies and Research Findings

  • Antidepressant Activity : A study involving the synthesis of novel benzothiazole derivatives found that compounds with similar structural features exhibited significant antidepressant-like effects in mice models . The study highlighted the importance of specific substituents on the piperidine ring affecting pharmacological activity.
  • Cancer Research : Another investigation focused on benzothiazole-based Hsp90 inhibitors demonstrated that structural modifications could enhance anticancer efficacy. The study established structure–activity relationships (SARs) that could guide future drug design efforts targeting cancer therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.